![molecular formula C12H12F3N3 B11810051 (R)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11810051.png)
(R)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole typically involves multi-step organic reactions. The starting materials might include pyrrolidine, trifluoromethyl benzene, and other intermediates. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the pyrrolidine moiety.
Cyclization: reactions to form the benzimidazole ring.
Functional group transformations: to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Scalability: considerations to ensure the process is economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Receptor Binding: Binds to biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Incorporated into drug formulations for enhanced efficacy.
Mécanisme D'action
The mechanism of action of ®-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit enzyme activity: by binding to the active site.
Modulate receptor activity: by acting as an agonist or antagonist.
Alter signaling pathways: by influencing protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A parent compound with a simpler structure.
Trifluoromethyl benzimidazole: Similar structure with trifluoromethyl group.
Pyrrolidine derivatives: Compounds with similar pyrrolidine moiety.
Uniqueness
®-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole is unique due to the combination of its trifluoromethyl group and pyrrolidine moiety, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C12H12F3N3 |
|---|---|
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
2-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)7-3-4-8-10(6-7)18-11(17-8)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18)/t9-/m1/s1 |
Clé InChI |
CWUDJCRPKHLRGY-SECBINFHSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
SMILES canonique |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



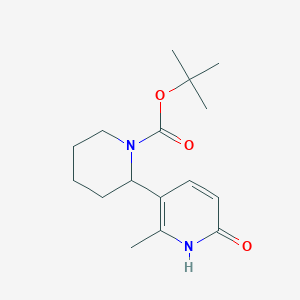
![2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)
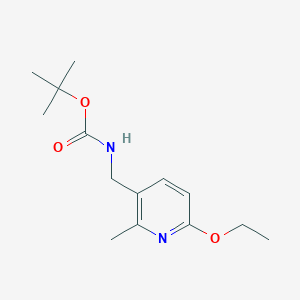
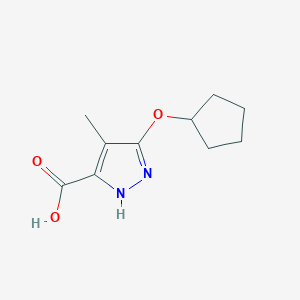

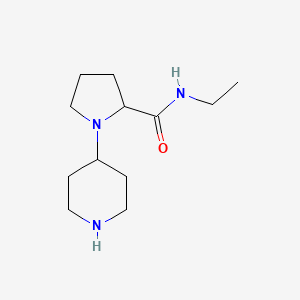

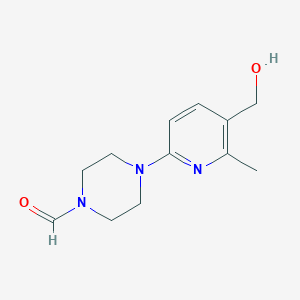
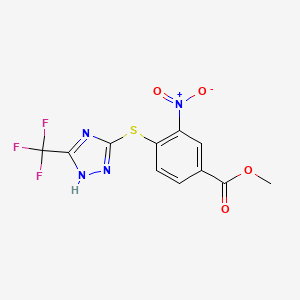
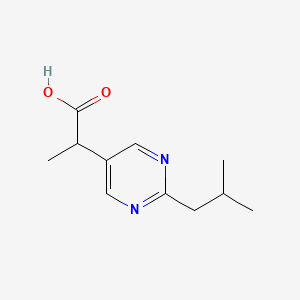
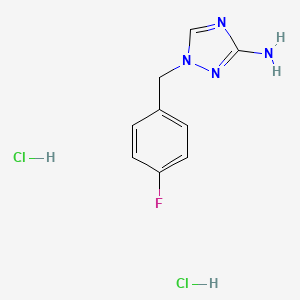
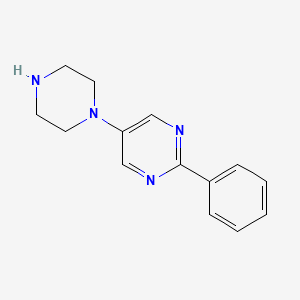
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)
